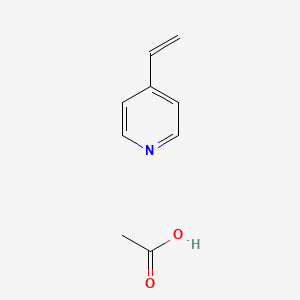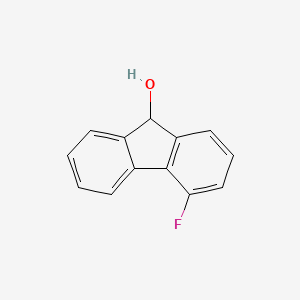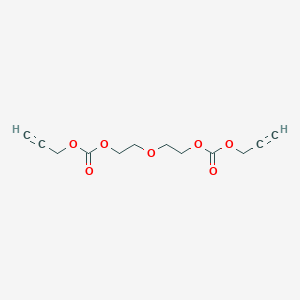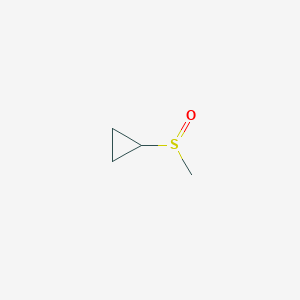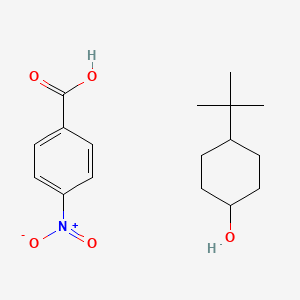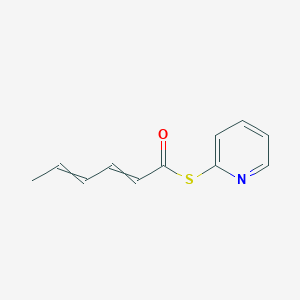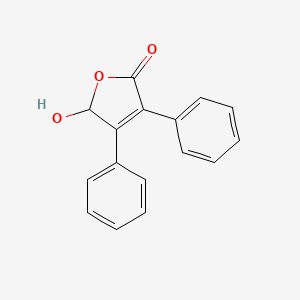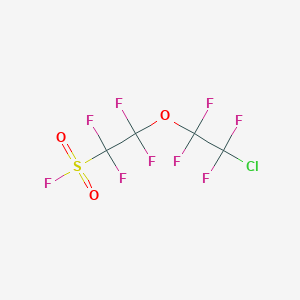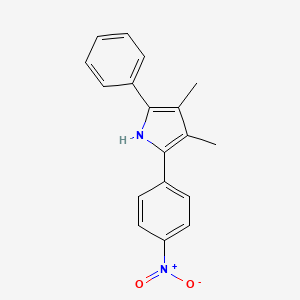
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a synthetic organic compound known for its unique structure and reactivity. This compound features a bromomethyl group attached to a macrocyclic ether, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the bromination of a precursor compound. One common method includes the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. The reaction is often carried out in an inert solvent such as dichloromethane or chloroform, and may require a catalyst or initiator to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes or the use of more readily available brominating agents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while elimination would produce an alkene.
科学研究应用
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism by which 2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The macrocyclic ether structure can also influence the reactivity and selectivity of the compound in various chemical processes .
相似化合物的比较
Similar Compounds
2-Bromomethyl-naphthalene: Another bromomethyl compound with applications in organic synthesis.
2-Bromomethyl-1,3-dioxolane: Used in the synthesis of heterocyclic compounds.
Phenacyl bromide: Known for its use in organic synthesis and as a lachrymator.
Uniqueness
2-(Bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its macrocyclic ether structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
属性
CAS 编号 |
78827-96-0 |
|---|---|
分子式 |
C14H27BrO6 |
分子量 |
371.26 g/mol |
IUPAC 名称 |
2-(bromomethyl)-2-methyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C14H27BrO6/c1-14(12-15)13-20-9-8-18-5-4-16-2-3-17-6-7-19-10-11-21-14/h2-13H2,1H3 |
InChI 键 |
UBZMGSDHNPIWRM-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCCOCCOCCOCCOCCO1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
